(2Z)-N-(4-chlorophenyl)-2-[(4-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide
Description
(2Z)-N-(4-Chlorophenyl)-2-[(4-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide is a synthetic small molecule featuring a 2H-chromene core substituted with an imino group at position 2 and a carboxamide group at position 2. The imino group is linked to a 4-fluoro-2-methylphenyl moiety, while the carboxamide nitrogen is bonded to a 4-chlorophenyl ring. Chromene derivatives are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(4-fluoro-2-methylphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O2/c1-14-12-17(25)8-11-20(14)27-23-19(13-15-4-2-3-5-21(15)29-23)22(28)26-18-9-6-16(24)7-10-18/h2-13H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCVMQDYKMNYQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-N-(4-chlorophenyl)-2-[(4-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide is a derivative of chromene, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Biological Activity Overview
Chromene derivatives have been reported to exhibit a variety of biological activities, including:
- Anticancer Activity : Many chromene derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some compounds within this class demonstrate effectiveness against bacterial and fungal pathogens.
- Enzyme Inhibition : Chromenes are explored for their ability to inhibit enzymes related to disease processes, such as aldose reductase and monoamine oxidase.
The mechanism by which (2Z)-N-(4-chlorophenyl)-2-[(4-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide exerts its biological effects primarily involves interaction with specific enzymes and receptors. This compound may inhibit enzyme activity by binding to the active site, thereby modulating biochemical pathways critical in disease progression, particularly in cancer.
Anticancer Activity
Studies indicate that chromene derivatives can induce apoptosis in cancer cells. For instance, a study reported that certain chromone derivatives exhibited IC50 values around 68.4 µM against MCF-7 breast cancer cells, suggesting moderate potency . The compound's structure allows it to interfere with cell signaling pathways that regulate growth and survival, potentially leading to reduced tumor growth.
Enzyme Inhibition
Research has identified chromene derivatives as potent inhibitors of the enzyme AKR1B10, which is implicated in various cancers. In vitro studies demonstrated that certain derivatives could inhibit AKR1B10 with Ki values as low as 2.7 nM . This suggests that (2Z)-N-(4-chlorophenyl)-2-[(4-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide may also possess similar inhibitory properties.
Case Studies
| Study | Compound Tested | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|---|
| Afifi et al. (2017) | Various chromenes | MCF-7 | 68.4 µM | Apoptosis induction |
| Gaspar et al. (2015) | Chromene carboxamides | AKR1B10 overexpressed cells | 0.8 µM | Enzyme inhibition |
| Zhao et al. (2020) | Chromone derivatives | Multiple cancer types | Variable | Cytotoxic effects |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
Table 1: Structural Comparison of Key Analogues
- Core Structure Differences: The target compound’s 2H-chromene core distinguishes it from hydrazinylidene (e.g., 13a ) and benzoxazin derivatives (e.g., ), which exhibit altered ring systems and electronic properties.
- Substituent Effects: Halogens: The chloro and fluoro groups in the target compound enhance lipophilicity and electron-withdrawing effects compared to methoxy groups in . Chlorine’s larger atomic radius may improve van der Waals interactions in hydrophobic pockets.
Electronic and Steric Effects
- This contrasts with the electron-donating methoxy groups in , which may reduce electrophilicity.
- Steric Considerations: The 2-methyl group on the imino phenyl ring introduces steric bulk absent in the acetylated analog , possibly limiting rotational freedom and stabilizing a specific conformation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
